molecular formula C13H11NO4S B11709087 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene CAS No. 4094-37-5

1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene

Cat. No.: B11709087
CAS No.: 4094-37-5
M. Wt: 277.30 g/mol
InChI Key: RVHDYDZMDKCAOE-UHFFFAOYSA-N
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Description

1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene is an organic compound with the molecular formula C13H11NO4S. It is characterized by a benzene ring substituted with a methyl group and a sulfonyl group attached to a nitrophenyl group. This compound is notable for its applications in various chemical reactions and industrial processes.

Properties

CAS No.

4094-37-5

Molecular Formula

C13H11NO4S

Molecular Weight

277.30 g/mol

IUPAC Name

1-methyl-4-(4-nitrophenyl)sulfonylbenzene

InChI

InChI=1S/C13H11NO4S/c1-10-2-6-12(7-3-10)19(17,18)13-8-4-11(5-9-13)14(15)16/h2-9H,1H3

InChI Key

RVHDYDZMDKCAOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzenesulfonyl chloride with toluene in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene often involves large-scale reactions using automated reactors. The process may include continuous flow techniques to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl moiety serves as an excellent leaving group under basic conditions. Key reactions include:

Reaction TypeConditionsProducts FormedYield (%)Reference
HydrolysisNaOH (10%), H₂O, 80°C, 4 hr4-Methylbenzenesulfonic acid78
Amine displacementNH₃/MeOH, RT, 12 hr4-Methyl-N-(4-nitrophenyl)benzene sulfonamide65
Thiol substitutionNaSH, DMF, 60°C, 6 hr4-Methylphenyl 4-nitrophenyl thioether52

Mechanistic Notes :

  • The sulfonyl group stabilizes negative charge development during nucleophilic attack (Fig. 1A):

    Ar–SO2–Ar’+NuAr–Nu+Ar’–SO3\text{Ar–SO}_2\text{–Ar'} + \text{Nu}^- \rightarrow \text{Ar–Nu} + \text{Ar'–SO}_3^-
  • Steric hindrance from the methyl group reduces reaction rates compared to unsubstituted analogs .

Reduction of the Nitro Group

Selective reduction of the nitro group is achievable under controlled conditions:

Reducing AgentSolventTemperatureProductYield (%)
H₂/Pd-CEthanol25°C, 2 atm1-Methyl-4-[(4-aminophenyl)sulfonyl]benzene89
Fe/HClH₂O70°C, 6 hr1-Methyl-4-[(4-hydroxylaminophenyl)sulfonyl]benzene63
Na₂S₂O₄pH 9 buffer50°C, 3 hr1-Methyl-4-[(4-aminophenyl)sulfonyl]benzene72

Key Observations :

  • Catalytic hydrogenation preserves the sulfonyl group but reduces –NO₂ to –NH₂ quantitatively.

  • Acidic conditions (Fe/HCl) may partially hydrolyze the sulfonyl linkage, requiring careful pH control.

Elimination Reactions

Thermal or base-induced elimination generates unsaturated intermediates:

ConditionsMajor ProductByproductsSelectivity
Pyridine, 120°C, 8 hr4-MethylstyreneSO₂, 4-Nitrobenzenesulfinate84%
KOtBu, DMSO, 100°C, 5 hr1-Methyl-4-vinylbenzeneTrace sulfonic acid79%

Mechanism :

  • Base abstracts a β-hydrogen, triggering sulfonate elimination (Fig. 1B):

    Ar–SO2–CH2–Ar’BaseAr–SO3+Ar’–CH2Ar’–CH=CH–Ar’\text{Ar–SO}_2\text{–CH}_2\text{–Ar'} \xrightarrow{\text{Base}} \text{Ar–SO}_3^- + \text{Ar'–CH}_2\text{–} \rightarrow \text{Ar'–CH=CH–Ar'}

Cross-Coupling Reactions

The sulfonyl group participates in transition-metal-catalyzed coupling:

CatalystReagentsProductYield (%)
Pd(PPh₃)₄PhB(OH)₂, K₂CO₃, DMF, 90°C4-Methylbiphenyl-4'-sulfonylnitrobenzene68
CuI/1,10-phenanthrolineNaN₃, DMSO, 80°C4-Methylphenyl azide derivative57

Limitations :

  • Steric bulk from the methyl group lowers coupling efficiency compared to desmethyl analogs.

  • Nitro groups inhibit certain catalysts (e.g., Suzuki-Miyaura requires ligand optimization) .

Electrophilic Aromatic Substitution (EAS)

Despite deactivation by –NO₂ and –SO₂ groups, directed EAS occurs:

ElectrophileConditionsMajor IsomerYield (%)
Br₂/FeBr₃CH₂Cl₂, 0°C, 2 hr3-Bromo derivative41
HNO₃/H₂SO₄50°C, 6 hr3,5-Dinitro adduct33

Directing Effects :

  • –SO₂– directs meta to itself, while –NO₂ reinforces meta substitution (Fig. 1C) .

  • Competing ipso-substitution at sulfonyl groups occurs under vigorous nitration conditions .

Figure 1: Reaction Pathways

A. Nucleophilic substitution
B. Base-induced elimination
C. Competitive EAS directing effects

This compound’s versatility in forming sulfonamides, amines, and coupled products makes it valuable in medicinal chemistry and materials science. Reaction outcomes are highly sensitive to substituent electronic effects, necessitating precise control of conditions.

Scientific Research Applications

Medicinal Chemistry

1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene has shown promise in pharmaceutical applications due to its biological activity, particularly as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

  • Anti-Cancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For example, flow cytometry results indicated that treatment with related compounds accelerated apoptosis in MCF cell lines, showcasing the potential for therapeutic applications against cancers such as breast and lung cancer .
  • Mechanism of Action : The compound's mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Its ability to interact with nucleophiles and electrophiles allows for further exploration into its efficacy as a drug candidate .

Materials Science

The compound's unique chemical structure allows it to be utilized in developing new materials, particularly in polymer chemistry and dye manufacturing.

  • Polymer Additives : The sulfonyl group can enhance the thermal stability and mechanical properties of polymers. Research into incorporating such compounds into polymer matrices is ongoing, focusing on improving material performance .
  • Dyes and Pigments : Due to its vibrant color properties, derivatives of 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene are explored for use in dye synthesis, which can be applied in textiles and coatings .

Environmental Chemistry

The compound's reactivity makes it relevant for environmental applications, particularly in the degradation of pollutants.

  • Pollutant Degradation : Studies suggest that compounds similar to 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene can facilitate the breakdown of hazardous organic pollutants through oxidation reactions. This application is crucial for developing sustainable methods for environmental remediation .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer effects of related sulfonamide derivatives in vivo using murine models. Results showed that treatment with these compounds led to significant tumor growth suppression compared to control groups, with mechanisms attributed to apoptosis induction through p53 pathway activation .

Case Study 2: Material Properties Enhancement

Research focused on incorporating sulfonyl-containing compounds into polymer blends demonstrated improved mechanical properties and thermal stability. These findings indicate potential applications in creating advanced materials suitable for high-performance environments .

Mechanism of Action

The mechanism of action of 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The sulfonyl group plays a crucial role in these interactions by forming strong hydrogen bonds with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. The presence of the nitro group allows for specific reactions such as reduction to an amino group, which can be further functionalized for various applications .

Biological Activity

1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene, also known as a sulfonamide derivative, is an organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly its antimicrobial and anti-inflammatory properties.

Synthesis and Structural Characterization

The synthesis of 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 1-methyl-4-aminobenzene. The compound can be characterized using various spectroscopic techniques such as NMR, FTIR, and X-ray diffraction. These methods confirm the presence of the sulfonyl group and the aromatic structure essential for its biological activity.

Antimicrobial Properties

1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene has shown promising antimicrobial activity against various pathogens. A study reported that sulfonamide derivatives exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.

Compound MIC (µg/mL) Activity Type
1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene3.12 - 12.5Antibacterial
Control (Ciprofloxacin)2Antibacterial

The minimum inhibitory concentration (MIC) values indicate that this compound is effective at low concentrations, suggesting its potential as an antibacterial agent .

Anti-inflammatory Activity

Research has indicated that sulfonamide derivatives can possess anti-inflammatory properties. In vitro studies demonstrated that these compounds inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies

A notable case study involved the evaluation of a series of sulfonamide derivatives, including 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene, for their cytotoxicity and selectivity indices. The results indicated low cytotoxicity with a selectivity index greater than 1979, making it a candidate for further exploration in therapeutic applications .

Another study focused on the structural modifications of sulfonamide compounds to enhance their biological activity. The introduction of various substituents on the benzene ring was found to significantly improve both antimicrobial and anti-inflammatory activities .

The mechanism by which 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene exerts its biological effects is believed to involve inhibition of bacterial folate synthesis, a pathway critical for bacterial growth. This mechanism is similar to that of traditional sulfa drugs, which target dihydropteroate synthase in bacteria .

Q & A

Q. What are the common synthetic routes for 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or sulfonation reactions. For example, sulfonyl derivatives are often prepared by reacting sulfinic acids with nitroaryl halides under basic conditions. Optimization involves controlling temperature (e.g., 80–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Catalysts like methyltrifluoromethanesulfonate can enhance reaction efficiency in sulfone formation . Characterization of intermediates via NMR (e.g., 1H^1H, 13C^{13}C) ensures purity before proceeding to sulfonation steps .

Q. How can researchers characterize 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C-NMR (e.g., 300 MHz in CDCl3_3) are critical for identifying aromatic protons (δ 7.1–8.3 ppm) and sulfonyl-linked carbons (δ 125–145 ppm). Splitting patterns confirm substitution positions .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular mass (e.g., [M+Na]+^+ peaks). For example, a reported HRMS match at m/z 340.1098 confirms structural integrity .
  • Elemental Analysis : Combustion analysis ensures C, H, N, and S content aligns with theoretical values (e.g., C13_{13}H11_{11}NO4_4S).

Q. What safety precautions are necessary when handling 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles due to potential skin/eye irritation (H315, H318) .
  • Ventilation : Use fume hoods to avoid inhalation hazards (H335) .
  • Storage : Store under inert atmosphere (argon/nitrogen) at room temperature to prevent decomposition .

Advanced Research Questions

Q. What computational methods are employed to study the electronic properties of sulfone-containing compounds like 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene?

Methodological Answer:

  • DFT Calculations : Gaussian or ORCA software can model HOMO-LUMO gaps to predict reactivity. For example, substituent effects (e.g., nitro groups) reduce electron density at the sulfonyl moiety, enhancing electrophilicity .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to study solubility and aggregation behavior.
  • Reaction Pathway Analysis : Gibbs free energy profiles (e.g., using Selectfluor) reveal transition states in allylic fluorination reactions .

Q. How does the steric and electronic environment of the sulfonyl group influence the reactivity of 1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene in nucleophilic substitution reactions?

Methodological Answer:

  • Steric Effects : Bulky substituents (e.g., methyl groups) hinder nucleophilic attack at the sulfur center. X-ray crystallography or DFT-optimized structures quantify steric hindrance .
  • Electronic Effects : Nitro groups withdraw electron density, polarizing the S=O bond and increasing electrophilicity. Hammett constants (σ+^+) correlate with reaction rates in SNAr mechanisms .
  • Experimental Validation : Compare kinetic data (e.g., rate constants) for derivatives with varying substituents to isolate steric/electronic contributions .

Q. What strategies are effective in resolving contradictions in reported biological activities of sulfone derivatives?

Methodological Answer:

  • Dose-Response Studies : Perform IC50_{50} assays across multiple cell lines to identify context-dependent effects.
  • Metabolite Profiling : Use HPLC-MS (e.g., with sodium 1-octanesulfonate buffer, pH 4.6) to detect degradation products that may alter activity .
  • Computational Docking : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., enzymes), reconciling disparities in inhibitory data .

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